Methyl 5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate
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Overview
Description
Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate is a heterocyclic compound that belongs to the oxazole family It is characterized by the presence of a methoxyphenyl group and a phenyl group attached to an oxazole ring, with a carboxylate ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 4-methoxybenzoyl chloride with phenylacetonitrile in the presence of a base, followed by cyclization with an appropriate reagent to form the oxazole ring. The final step involves esterification to introduce the carboxylate group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the choice of solvents and reagents is crucial to ensure environmental sustainability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding amines.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide and catalysts like diselenide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens or nitrating agents.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Explored for its potential anti-inflammatory and anticancer properties.
Industry: Utilized in the development of materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate exerts its effects involves interactions with specific molecular targets. For instance, its potential as a lipoxygenase inhibitor is due to its ability to bind to the enzyme’s active site, thereby preventing the conversion of fatty acids to inflammatory mediators . The compound’s structure allows it to fit into the enzyme’s binding pocket, disrupting its normal function.
Comparison with Similar Compounds
Similar Compounds
- 5-(4-Methoxyphenyl)-1H-indole
- 5-(4-Methoxyphenyl)-1H-imidazole
- 4-(4-Methoxyphenyl)-5-methyl-1H-pyrazole
Uniqueness
Methyl5-(4-methoxyphenyl)-2-phenyloxazole-4-carboxylate is unique due to its specific oxazole ring structure combined with the methoxyphenyl and phenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to inhibit lipoxygenase activity, for example, is not as pronounced in the similar indole and imidazole derivatives .
Properties
Molecular Formula |
C18H15NO4 |
---|---|
Molecular Weight |
309.3 g/mol |
IUPAC Name |
methyl 5-(4-methoxyphenyl)-2-phenyl-1,3-oxazole-4-carboxylate |
InChI |
InChI=1S/C18H15NO4/c1-21-14-10-8-12(9-11-14)16-15(18(20)22-2)19-17(23-16)13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChI Key |
RNRZJWSOMYZTHP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C(=O)OC |
Origin of Product |
United States |
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